Cas no 2034411-34-0 (2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)

2-Cyclopropyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a specialized chemical compound featuring a cyclopropyl and trifluoromethyl-substituted pyrimidine core linked via a piperazine moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical research. The trifluoromethyl group contributes to improved binding affinity and selectivity in target interactions, while the cyclopropyl ring offers conformational rigidity. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting applications in drug discovery, particularly for kinase inhibitors and CNS-targeted therapeutics. The compound’s modular design allows for further derivatization, facilitating structure-activity relationship (SAR) studies.
2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one structure
2034411-34-0 structure
Product Name:2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one
CAS No:2034411-34-0
MF:C14H17F3N4O
MW:314.306193113327
CID:6309682
PubChem ID:121180514
Update Time:2025-05-20

2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one
    • 2-cyclopropyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
    • AKOS032460041
    • 2034411-34-0
    • 2-cyclopropyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
    • 2-cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
    • F6523-0356
    • Inchi: 1S/C14H17F3N4O/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)7-10-1-2-10/h8-10H,1-7H2
    • InChI Key: QLADFVLXQQYUHE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCN(CC1)C(CC1CC1)=O)(F)F

Computed Properties

  • Exact Mass: 314.13544566g/mol
  • Monoisotopic Mass: 314.13544566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.3Ų

2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one Pricemore >>

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Additional information on 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one

Introduction to 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one (CAS No. 2034411-34-0)

2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2034411-34-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule exhibits a complex structural framework, incorporating both cyclopropyl and piperazine moieties, which are well-documented for their pharmacological properties. The presence of a trifluoromethyl group on the pyrimidine ring further enhances its potential as a bioactive scaffold, contributing to its metabolic stability and lipophilicity—key factors in drug design.

The structural composition of this compound positions it as a candidate for further exploration in the development of novel therapeutic agents. Specifically, the combination of a cyclopropyl group and a piperazine moiety is often associated with central nervous system (CNS) activity, while the trifluoromethyl substitution pattern is frequently employed to modulate pharmacokinetic profiles. Such features make this compound a promising candidate for investigating its potential applications in neurological disorders, pain management, and other therapeutic areas where CNS penetration and receptor interaction are critical.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular architectures to achieve desired pharmacological outcomes. The 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one structure exemplifies how strategic functionalization can enhance drug-like properties. For instance, the cyclopropyl group, though relatively small, can significantly influence binding affinity by introducing steric constraints that improve receptor interactions. Meanwhile, the piperazine ring is known for its ability to form hydrogen bonds, which is crucial for stabilizing interactions with biological targets.

The trifluoromethyl substituent on the pyrimidine ring is another key feature that warrants attention. This group is widely recognized for its ability to increase metabolic stability by resisting oxidative degradation and enhancing binding affinity through hydrophobic interactions. In the context of this compound, the trifluoromethyl group may contribute to prolonged half-life and improved bioavailability, making it an attractive modification for drug candidates intended for chronic use.

Current research in pharmaceutical chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple biological pathways simultaneously. The 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one structure aligns with this trend by integrating several pharmacophoric elements into a single molecular framework. This approach not only simplifies drug design but also offers the potential for synergistic effects, where different parts of the molecule interact with distinct targets to produce enhanced therapeutic outcomes.

In vitro studies have begun to explore the pharmacological profile of this compound, revealing intriguing preliminary findings. Initial assays suggest that it may exhibit moderate activity against certain enzymatic targets relevant to neurological disorders. The piperazine moiety, in particular, has shown promise in modulating neurotransmitter receptors, while the cyclopropyl group may contribute to improved blood-brain barrier penetration—a critical factor for CNS drugs. Additionally, the trifluoromethyl-substituted pyrimidine ring appears to enhance binding interactions with specific protein targets, suggesting potential applications in oncology or anti-inflammatory therapies.

The synthesis of 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and fragment-based assembly have been particularly useful in building the intricate core structure of this compound. Furthermore, computational chemistry tools are increasingly employed to predict and optimize reaction pathways, reducing experimental trial-and-error and accelerating the discovery process.

The potential applications of this compound extend beyond traditional therapeutic areas. Emerging research suggests that it may also serve as a valuable tool in chemical biology studies, where its specific interactions with biological targets can provide insights into disease mechanisms and aid in the development of new diagnostic markers. Moreover, its structural features make it an attractive candidate for library screening programs aimed at identifying novel lead compounds for drug development.

As interest in fluorinated compounds grows due to their favorable pharmacokinetic properties, 2-cyclopropyl-1-{4-6-(trifluoromethyl)pyrimidin-4-ylylpiperazin}-1 -y}ethan - 1 - one represents an important example of how strategic incorporation of fluorine atoms can enhance drug efficacy and durability. The trifluoromethyl group not only improves metabolic stability but also modulates electronic properties at binding sites, influencing both affinity and selectivity. These attributes are particularly valuable in competitive binding environments where subtle differences in molecular interactions can determine therapeutic success.

The future direction of research on this compound will likely focus on refining its pharmacological profile through structure-based drug design approaches. By leveraging high-throughput screening technologies and advanced computational modeling techniques, researchers aim to identify analogs with improved potency, selectivity, and reduced toxicity. Such efforts are essential for translating promising preclinical findings into viable clinical candidates capable of addressing unmet medical needs.

In conclusion,2-cyclopropyl - 1 - { 4 - 6 - ( trif luoro me th y l ) py rim id i n e - 4 - y l p i pe ra z i n e - 1 - y l } e than - 1 - o ne ( C A S N o . 20 3 44 11 - 3 4 - 0 ) stands as a compelling example of how innovative molecular design can yield bioactive compounds with significant therapeutic potential. Its unique structural features—combining cyclopropyl and piperazine moieties with a trifluoromethyl-substituted pyrimidine ring—make it an intriguing candidate for further exploration across multiple disease areas. As research progresses,this compound will undoubtedly continue to contribute valuable insights into drug discovery and development efforts worldwide.

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